molecular formula C7H13NO2 B1310440 Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 885952-88-5

Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No. B1310440
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-UHFFFAOYSA-N
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Description

Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered lactam rings with nitrogen as one of the atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to methyl 4-methylpyrrolidine-3-carboxylate, has been explored in several studies. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding significant enantiomeric excess and demonstrating the potential for creating similar compounds with high stereochemical control . Additionally, a large-scale preparation of

Scientific Research Applications

Summary of Application

Methyl 4-methylpyrrolidine-3-carboxylate is used as a building block in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its favorable impact on pharmacokinetics and pharmacodynamics .

Methods of Application

The compound is often used in ring construction strategies or functionalization of preformed pyrrolidine rings. It can undergo various chemical reactions to introduce different substituents, which affect the molecule’s biological activity .

Results: The introduction of the methyl group at C-3 of the pyrrolidine ring has been shown to confer better pharmacokinetic profiles than the parent 3-hydroxy compounds due to reduced metabolic instability .

Application in Organic Synthesis

Summary of Application

Methods of Application: It can be used in nucleophilic substitution reactions, where it acts as a precursor for the introduction of fluorine atoms into aromatic rings .

Results

Application in Stereochemistry

Summary of Application

Methods of Application: Researchers use this compound to synthesize enantiomerically pure substances, studying the influence of each stereoisomer on biological systems .

Results: Different stereoisomers have been found to bind differently to enantioselective proteins, leading to varied biological profiles for drug candidates .

Safety And Hazards

Methyl 4-methylpyrrolidine-3-carboxylate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

methyl 4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408136
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpyrrolidine-3-carboxylate

CAS RN

885952-88-5
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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